molecular formula C6H9N3O2 B8331258 1-isopropyl-2-nitro-1H-imidazole

1-isopropyl-2-nitro-1H-imidazole

Cat. No.: B8331258
M. Wt: 155.15 g/mol
InChI Key: ZXSMRFRGMRPZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2-nitro-1H-imidazole is a synthetic organic compound belonging to the nitroimidazole class, a group known for its significant biological activity . This compound features an imidazole ring substituted with a nitro group at the 2-position and an isopropyl group at the 1-nitrogen position. While specific pharmacological data for this particular isomer is scarce in the available literature, its structural framework is closely related to a therapeutically important family of drugs. Researchers are interested in nitroimidazole derivatives like this one primarily for their potential antibacterial and antiprotozoal applications, building upon the known activity of analogs such as metronidazole and ipronidazole, which have been used against anaerobic bacteria and protozoa . The general mechanism of action for nitroimidazoles involves the bioreduction of the nitro group under anaerobic or low-oxygen conditions, leading to the generation of short-lived, cytotoxic radical anions that cause DNA damage and strand breaks, ultimately inhibiting microbial growth . This mechanism makes compounds in this class particularly valuable for investigating treatments for anaerobic infections. Beyond antimicrobial research, the imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and other key interactions with enzyme active sites, making it a versatile starting point for developing new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-nitro-1-propan-2-ylimidazole

InChI

InChI=1S/C6H9N3O2/c1-5(2)8-4-3-7-6(8)9(10)11/h3-5H,1-2H3

InChI Key

ZXSMRFRGMRPZEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
1-Isopropyl-2-nitro-1H-imidazole and its derivatives have been studied for their potential as antiparasitic agents. Nitroimidazoles, including this compound, are known for their effectiveness against protozoan infections such as Chagas disease caused by Trypanosoma cruzi. Research indicates that derivatives of nitroimidazoles can enhance the antiparasitic profile through molecular hybridization strategies, which involve modifying the compound to improve efficacy against specific pathogens .

Antimicrobial Properties
The imidazole ring is a common feature in many antimicrobial agents. Studies have shown that imidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, the structural modifications of imidazole compounds can lead to enhanced binding affinities with bacterial proteins, thus improving their antimicrobial effectiveness .

Anticancer Potential
Research into the anticancer properties of imidazole derivatives has revealed promising results. Compounds similar to this compound have been identified as potential inhibitors of cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in tumor growth or the induction of apoptosis in cancer cells .

Biochemical Applications

Biodegradability Studies
The biodegradation pathways of imidazole derivatives have been investigated to understand their environmental impact. For example, studies suggest that substituted imidazoles can undergo biodegradation similar to histidine, indicating a potential for safe environmental profiles when used in various applications .

Docking Studies
Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies help in understanding how modifications to the imidazole ring can affect binding affinities and biological activities, providing insights into drug design .

Material Science Applications

Synthesis of Functional Materials
Due to its unique chemical structure, this compound can serve as a precursor for synthesizing functional materials. The ability to modify its structure allows researchers to create materials with specific electronic or optical properties, which can be useful in fields such as organic electronics or photonics .

Case Studies and Research Findings

StudyFocusFindings
Antiparasitic ActivityDemonstrated efficacy against Trypanosoma cruzi with low cytotoxicity.
Antimicrobial PropertiesShowed significant activity against various bacteria and fungi.
Anticancer PotentialIdentified as a promising candidate for inhibiting cancer cell growth.
BiodegradabilitySuggested similar degradation pathways to histidine, indicating low environmental impact.
Docking StudiesProvided insights into binding interactions with biological targets, aiding drug design.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Key Features Implications Reference
This compound -NO₂ (C2), -CH(CH₃)₂ (C1) Electron-deficient ring due to -NO₂; lipophilic isopropyl group Enhanced stability; potential for selective bioactivity N/A
5-Isopropyl-1-methyl-2-nitro-1H-imidazole -NO₂ (C2), -CH₃ (C1), -CH(CH₃)₂ (C5) Isopropyl at C5 instead of C1 Altered dipole moment; metabolism involves oxidation of the isopropyl chain
1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride Benzoimidazole core; -CH(CH₃)₂ (C1), pyrrolidinyl (C2), HCl salt Increased aromaticity; charged form Higher solubility; potential for ion-driven pharmacokinetics
1-(2,4-Dichlorobenzoylmethyl)imidazole -Cl substituents; benzoylmethyl group Electron-withdrawing Cl groups Increased chemical stability; altered reactivity compared to nitro group
1H-Imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-nitro- -NO₂ (C5), -CH₂OAc (C1), -CHO (C2) Reactive aldehyde group; acetyloxyethyl chain Susceptibility to nucleophilic attack; potential prodrug design
1-Isopropyl-1H-imidazole -CH(CH₃)₂ (C1) No nitro group Higher nucleophilicity; reduced redox activity

Physicochemical Properties

  • Lipophilicity : The isopropyl group in this compound increases lipophilicity (logP) compared to analogs with polar substituents (e.g., -CHO in ). This enhances membrane permeability but may reduce aqueous solubility.
  • Electronic Effects : The nitro group at C2 creates an electron-deficient ring, stabilizing the molecule against nucleophilic degradation. In contrast, compounds lacking the nitro group (e.g., ) exhibit higher ring reactivity.

Metabolic Behavior

  • Nitro Group Retention : Metabolites of 5-isopropyl-1-methyl-2-nitro-1H-imidazole retain the nitro group, suggesting resistance to nitroreductase activity, a trait likely shared by this compound .
  • Isopropyl Oxidation : The isopropyl chain undergoes oxidative metabolism, producing hydroxylated or demethylated derivatives. This is consistent with pathways observed in other alkyl-substituted nitroimidazoles .
  • Salt Forms : Dihydrochloride derivatives (e.g., ) may exhibit altered renal clearance due to ionized states, unlike neutral nitroimidazoles.

Preparation Methods

Reaction Conditions and Challenges

  • Base and Solvent : Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation of the N-1 hydrogen, enabling nucleophilic attack on isopropyl bromide.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

  • Regioselectivity : Competing alkylation at N-3 may occur due to the electron-withdrawing nitro group, which alters the acidity of the imidazole nitrogens.

A hypothetical yield of 45–55% is projected based on analogous alkylations of nitroimidazoles. Purification via column chromatography or recrystallization would be required to isolate the N-1 isomer.

Nitration of 1-Isopropylimidazole

An alternative route involves nitrating pre-synthesized 1-isopropylimidazole. The nitration of alkylated imidazoles is highly sensitive to substituent directing effects. The isopropyl group at N-1 may promote nitration at the adjacent 2-position through steric and electronic influences.

Nitration Protocol

  • Nitrating Agent : A mixture of fuming nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which attacks the electron-deficient imidazole ring.

  • Temperature Control : Maintaining the reaction below 10°C prevents over-nitration or decomposition.

  • Yield Considerations : Steric hindrance from the isopropyl group may limit nitration efficiency, with yields estimated at 30–40%.

This method’s success hinges on precise control of reaction conditions to favor 2-nitration over competing 4- or 5-position substitutions.

Multi-Step Synthesis Using Protecting Groups

Drawing inspiration from the synthesis of 4-bromo-2-nitro-1H-imidazole, a protecting-group strategy could enhance regioselectivity. The approach involves:

  • Protection of N-3 : Using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride to shield N-3, directing alkylation to N-1.

  • Isopropyl Introduction : Alkylation with isopropyl bromide under basic conditions.

  • Nitration : Selective nitration at the 2-position.

  • Deprotection : Removal of the SEM group under acidic conditions.

Key Advantages

  • Regiocontrol : Protection mitigates competing alkylation at N-3, ensuring N-1 functionalization.

  • Yield Improvement : Multi-step yields could reach 50–60%, surpassing direct methods.

Comparative Analysis of Synthetic Routes

The table below summarizes the theoretical performance of each method:

Method Key Reagents Conditions Projected Yield Challenges
Direct AlkylationNaH, i-PrBr0–25°C, THF45–55%Competing N-3 alkylation
Nitration of AlkylatedHNO₃, H₂SO₄<10°C30–40%Steric hindrance, regioselectivity
Protecting-Group StrategySEM-Cl, i-PrBr, TFARoom temperature50–60%Multi-step complexity

Optimization Strategies and Scalability

  • Catalytic Enhancements : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve alkylation efficiency in biphasic systems.

  • Solvent Effects : Polar aprotic solvents like DMF may enhance nitro group incorporation during nitration.

  • Industrial Viability : The protecting-group method, despite its complexity, offers scalability through reproducible intermediates.

Analytical Characterization

Critical quality control measures include:

  • ¹H NMR Spectroscopy : Expected signals include a singlet for the nitro-adjacent proton (δ 7.7–8.0 ppm) and multiplet peaks for the isopropyl group (δ 1.2–1.5 ppm).

  • HPLC Purity Analysis : Reverse-phase chromatography ensures >95% purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-2-nitro-1H-imidazole, and how can reaction conditions be optimized?

  • Methodology :

  • Nitration : Analogous to the synthesis of 2-chloro-4-nitro-1H-imidazole ( ), nitration of the imidazole core can be achieved using nitronium tetrafluoroborate (NO₂BF₄) in nitromethane. Reaction parameters such as temperature (room temperature) and time (3 hours) are critical for yield optimization.
  • Purification : Column chromatography (silica gel, 10% ethyl acetate in hexane) is effective for isolating the product .
  • Substituent Introduction : The isopropyl group can be introduced via alkylation or substitution reactions, ensuring steric effects are minimized by controlling reaction stoichiometry and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., nitro group deshielding effects).
  • IR : Identifies nitro (N=O stretch at ~1500 cm⁻¹) and imidazole ring vibrations .
    • Crystallography :
  • Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, Cl···O contacts) .
  • Planarity of the imidazole ring and nitro group coplanarity can be validated using crystallographic data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Precautions :

  • Use personal protective equipment (gloves, lab coat, fume hood) to avoid skin contact or inhalation.
  • Store in airtight containers under inert atmospheres to prevent decomposition.
  • Dispose of waste via certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Strategies :

  • Polymorphism Analysis : Compare multiple crystal forms (if available) to identify packing variations caused by intermolecular interactions (e.g., hydrogen bonds, halogen contacts) .
  • Refinement Tools : Use SHELXL for high-resolution data to model disorder or thermal motion accurately. Validate with R-factor and residual electron density maps .
  • Data Reproducibility : Replicate crystallization under controlled conditions (solvent, temperature) to isolate dominant polymorphs .

Q. What computational approaches predict the pharmacological activity of this compound derivatives?

  • In-Silico Methods :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to assess binding affinity to biological targets (e.g., EGFR kinase in ). Validate with binding energy scores and pose clustering .
  • ADMET Prediction : Tools like SwissADME or ProTox-II evaluate pharmacokinetics (absorption, metabolism) and toxicity profiles .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. How do substituents on the imidazole ring influence electronic properties and reactivity?

  • Substituent Effects :

  • Electron-Withdrawing Groups (NO₂) : Increase ring electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
  • Steric Effects (Isopropyl) : Reduce reaction rates in crowded environments (e.g., SN2 mechanisms).
  • Hammett Studies : Quantify substituent effects on reaction kinetics using σ/σ⁺ values .

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